molecular formula C12H19BO4 B11870667 4-(2-Butoxyethoxy)phenylboronic acid

4-(2-Butoxyethoxy)phenylboronic acid

Cat. No.: B11870667
M. Wt: 238.09 g/mol
InChI Key: UQDPRNIIIRHOTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The preparation of 4-(2-Butoxyethoxy)phenylboronic acid typically involves a multi-step synthetic route. One common method includes the protection of phenylboronic acid, followed by the reaction of ethylene glycol with bromobutane, and the subsequent reaction with iodoethane . Industrial production methods often involve similar steps but are optimized for larger scale synthesis and higher yields.

Chemical Reactions Analysis

4-(2-Butoxyethoxy)phenylboronic acid undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the major product is typically a biaryl compound.

Mechanism of Action

The mechanism of action of 4-(2-Butoxyethoxy)phenylboronic acid involves its role as a Lewis acid. The boron atom in the compound has an empty p-orbital, allowing it to form reversible covalent bonds with diols and other nucleophiles . This property is particularly useful in catalysis and molecular recognition processes.

Comparison with Similar Compounds

4-(2-Butoxyethoxy)phenylboronic acid can be compared with other phenylboronic acids such as:

Properties

IUPAC Name

[4-(2-butoxyethoxy)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BO4/c1-2-3-8-16-9-10-17-12-6-4-11(5-7-12)13(14)15/h4-7,14-15H,2-3,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQDPRNIIIRHOTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCCOCCCC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.09 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.